![molecular formula C19H16N2O4S B2588383 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 681159-51-3](/img/structure/B2588383.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

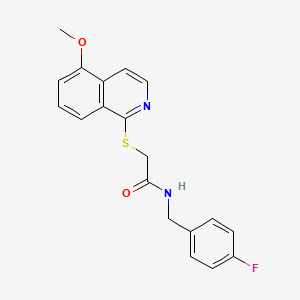

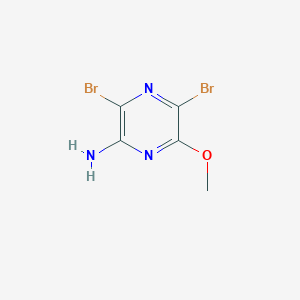

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of compounds related to “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide” has been reported in the literature . A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions was developed . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antitumor Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide and its derivatives have been studied for their potential antitumor activities. For instance, derivatives of chromenones bearing the benzothiazole moiety have demonstrated significant anticancer activities, particularly against lung and colon cancer cells. This activity is comparable to that of the standard drug doxorubicin (El-Helw et al., 2019).

Synthesis and Catalysis

The compound has been involved in the synthesis of various derivatives, highlighting its versatility in chemical synthesis. For instance, the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives using eco-friendly and reusable catalysts in a solvent-free condition demonstrates an efficient and sustainable approach to chemical synthesis (Reddy & Jeong, 2016).

Antioxidant Properties

Research into the antioxidant properties of derivatives of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide has shown promising results. For example, certain coumarin derivatives exhibited high antioxidant activities, demonstrating their potential utility in this area (Abd-Almonuim et al., 2020).

Antimicrobial Activity

Derivatives of this compound have been shown to possess antimicrobial properties. One study demonstrated that a coumarin–thiazole derivative exhibited very good antimicrobial effects when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).

Potential as Adenosine Receptor Ligands

The compound's derivatives have been explored as potential ligands for human adenosine receptors. This research suggests potential therapeutic applications in areas where adenosine receptor activity is significant (Cagide et al., 2015).

Cytotoxic Activity

Studies have also examined the cytotoxic activity of certain derivatives of this compound. These derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, suggesting potential for development as cancer therapeutics (Raj et al., 2010).

特性

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-23-14-8-7-11(9-15(14)24-2)18(22)21-19-20-17-12-5-3-4-6-13(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMIZIKPZLNWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate](/img/structure/B2588303.png)

![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2588308.png)

![2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2588312.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2588315.png)

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)

![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)